Product packaging for ZEN-3694(Cat. No.:)

ZEN-3694

Cat. No.: B1193799
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZEN-3694 is an orally bioavailable, second-generation, potent pan-bromodomain and extra-terminal (BET) inhibitor developed for epigenetic cancer research. This small molecule functions as an epigenetic "reader," reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). By inhibiting the interaction between BET proteins and acetylated histones, this compound disrupts the recruitment of transcriptional machinery to key oncogenic promoters and enhancers. This leads to the downregulation of a network of genes critically involved in tumor growth and resistance, including MYC, androgen receptor (AR) signaling pathways, and AR splice variants . Its primary research applications focus on overcoming resistance to established cancer therapies. Preclinical and clinical studies have demonstrated its synergistic potential when combined with androgen receptor signaling inhibitors (ARSi), such as enzalutamide, in models of metastatic castration-resistant prostate cancer (mCRPC) . Furthermore, research indicates that this compound can modulate the tumor microenvironment to resensitize cancers to other agents, such as PARP inhibitors (e.g., talazoparib) in triple-negative breast cancer (TNBC), potentially expanding their utility to a broader patient population . A highly promising and recent area of investigation is in NUT carcinoma, a rare and aggressive cancer driven by BET-family fusion oncoproteins. In July 2025, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound in combination with abemaciclib for this difficult-to-treat malignancy, underscoring its significant research and therapeutic potential . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.

Origin of Product

United States

Scientific Research Applications

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A significant focus of ZEN-3694 research has been its application in metastatic castration-resistant prostate cancer. A Phase 1b/2a study evaluated the safety and efficacy of this compound in combination with enzalutamide, an androgen receptor signaling inhibitor. Key findings from this study include:

  • Patient Cohort : The study enrolled 75 patients with progressive mCRPC who had previously shown resistance to abiraterone and/or enzalutamide.
  • Dosage and Toxicity : Dosing ranged from 36 mg to 144 mg daily, with an acceptable safety profile; 18.7% of patients experienced grade ≥3 toxicities, primarily visual symptoms and thrombocytopenia .
  • Efficacy : The median radiographic progression-free survival (rPFS) was 9.0 months, indicating promising efficacy against resistant cancer types .

Rare Cancers

Recently, Zenith Epigenetics announced the expansion of this compound's development to include rare oncology indications such as NUT carcinoma and malignant peripheral nerve sheath tumors (MPNST). These aggressive cancers currently lack effective approved therapies:

  • NUT Carcinoma : Patients receiving this compound in clinical trials have reported benefits, highlighting its potential in treating this rare cancer .
  • Compassionate Use : The drug has also been provided for compassionate use, allowing access for patients with no other treatment options .

Combination Therapies

Ongoing studies are investigating the efficacy of this compound when combined with other therapeutic agents:

  • Enzalutamide and Pembrolizumab : A Phase II trial is assessing the combined effects of this compound, enzalutamide, and pembrolizumab (an immune checkpoint inhibitor) on metastatic castration-resistant prostate cancer. This combination aims to enhance anti-tumor activity by targeting multiple pathways involved in tumor growth .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses reveal that this compound exhibits dose-dependent pharmacodynamics with significant reductions in target gene expression observed within hours of administration. The half-life is estimated at 5–6 hours, allowing for flexible dosing schedules in clinical settings .

Summary of Clinical Trials

Trial Phase Indication Combination Agents Key Findings
Phase 1b/2aMetastatic Castration-Resistant Prostate CancerEnzalutamideMedian rPFS: 9.0 months; acceptable safety profile
Phase IINUT CarcinomaN/APositive outcomes reported in compassionate use settings
Phase IIMetastatic Castration-Resistant Prostate CancerEnzalutamide, PembrolizumabOngoing evaluation; aims to enhance treatment efficacy

Comparison with Similar Compounds

Clinical Development :

  • Over 10 clinical trials across phases I–III, evaluating combinations with PARP inhibitors (e.g., talazoparib), immunotherapy (pembrolizumab), and chemotherapy .

Comparison with Similar BET Inhibitors

Pharmacological and Preclinical Comparisons

Compound Target Key Preclinical Findings Clinical Phase Notable Combinations
ZEN-3694 BET proteins - IC50: 0.19–0.9 μM in AR-driven prostate cancer (22Rv1, VCaP, LNCaP) .
- Reverses enzalutamide resistance via GR suppression .
- Synergy with CDK4/6 inhibitors (palbociclib/abemaciclib) in ER+ breast cancer .
Phase II/III Enzalutamide, talazoparib, pembrolizumab
GS-5829 BET proteins - Limited preclinical data in prostate cancer.
- Evaluated as monotherapy and with enzalutamide in mCRPC .
Phase I Enzalutamide (NCT02607228)
MK-8628 BET proteins - Completed Phase I for advanced solid tumors (NCT02259114); full data not disclosed .
- Preclinical activity in hematologic malignancies.
Phase I N/A
JQ1 BET proteins - Preclinical: Blocks NE differentiation in prostate cancer via BRD4-E2F1 inhibition .
- No clinical development due to pharmacokinetic limitations.
Preclinical N/A

Key Differentiators of this compound :

  • Higher Potency: Binds BET proteins with >20-fold higher selectivity over non-BET bromodomains .
  • Broad Combination Potential: Unique activity in re-sensitizing tumors to ARPIs, PARP inhibitors, and immunotherapy .
  • Rare Cancer Focus : Only BET inhibitor in late-stage trials for NC and MPNST .

Mechanisms of Resistance and Synergy

  • This compound :
    • Overcomes ARPIs resistance by suppressing glucocorticoid receptor (GR) upregulation .
    • Synergizes with PARP inhibitors (talazoparib) in BRCA1/2 wild-type tumors via DNA repair pathway modulation .
  • Competitors :
    • JQ1 and OTX-15 block NE differentiation in prostate cancer but lack clinical validation .

Key Clinical Trials and Outcomes

  • mCRPC : this compound + enzalutamide demonstrated durable responses in AR-low tumors, supporting biomarker-driven therapy .
  • TNBC : Phase II trial (NCT03901469) combining this compound with talazoparib aims to expand PARP inhibitor utility .
  • NUT Carcinoma: Early data show tumor shrinkage in 100% of compassionate-use cases (NCT05019716, NCT05372640) .

Market and Collaborative Landscape

  • Zenith Epigenetics partners with Pfizer, Merck, and NCI to explore this compound in >7 combination trials .
  • Cencora collaboration aims to optimize commercialization strategies for this compound .

Preparation Methods

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₉N₅O
Molecular Weight333.39 g/mol
SMILESC(N1C=2C(N=C1NC)=NC=C(C2)C=3C(C)=NOC3C)C4=CC=CC=C4
Solubility in DMSO45 mg/mL (134.98 mM)
Relative Density1.29 g/cm³ (predicted)

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step organic chemistry, though exact protocols are proprietary. General methods include:

Core Structure Assembly

  • Nucleophilic substitution : Formation of the imidazopyridine core via displacement reactions.

  • Coupling reactions : Introduction of the benzyl and isoxazole groups to the central scaffold.

  • Functional group optimization : Methylation or halogenation to enhance selectivity.

Critical Intermediates

  • Isoxazole precursors : Synthesized via cyclization of nitrile oxides or other intermediates.

  • Benzylated derivatives : Prepared through Suzuki or Buchwald-Hartwig cross-coupling reactions.

Purification Methods

  • Chromatography : High-performance liquid chromatography (HPLC) or flash chromatography to isolate the final compound.

  • Crystallization : Solvent evaporation or cooling to achieve high-purity crystalline forms.

Analytical Characterization

Quality control and structural confirmation rely on advanced analytical techniques:

Spectroscopic Data

TechniqueKey ObservationsSource
NMR Peaks corresponding to aromatic protons (benzyl, isoxazole) and methyl groups
Mass Spectrometry m/z 334.2 (M+H)⁺ for this compound; m/z 320.0 (M+H)⁺ for metabolite ZEN-3791
InChI Code InChI=1S/C19H19N5O/c1-12-17(13(2)25-23-12)15-9-16-18(21-10-15)22-19(20-3)24(16)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,20,21,22)

LC-MS/MS Validation

A validated LC-MS/MS method quantifies this compound and its metabolite ZEN-3791 in human plasma:

  • Column : Kinetex C18 (50 × 2.1 mm, 2.6 μm)

  • Mobile Phase : 0.1% formic acid in H₂O (A) and MeOH (B)

  • Gradient : 30% B → 50% B over 1.2–1.8 min

  • Detection : MRM transitions m/z 334.2 → 243.2 (this compound) and m/z 320.0 → 229.0 (ZEN-3791)

  • LOQ : 5.00 ng/mL for both analytes

FormStorage TemperatureShelf Life
Powder-20°C3 years
Solution (DMSO)-80°C1 year

Stability Profile

ConditionThis compound StabilityZEN-3791 Stability
Benchtop (RT, 24h) 99 ± 3%97 ± 3%
Autosampler (5°C, 24h) 96 ± 3%102 ± 2%
Freeze-thaw cycles 96 ± 1%97 ± 2%

Challenges in Scalability

While lab-scale synthesis is feasible, industrial production faces hurdles:

  • Cost of intermediates : Isoxazole precursors and benzylated reagents are expensive.

  • Stereochemical control : Maintaining enantiomeric purity during coupling reactions.

  • Environmental impact : Use of hazardous solvents (e.g., DMSO, acetonitrile) necessitates waste management.

Comparative Analysis with Other BET Inhibitors

This compound distinguishes itself through optimized pharmacokinetics and selectivity:

CompoundTargetKey FeaturesClinical Status
This compound BRD4/BET familyHigh solubility in DMSO; low nanomolar IC₅₀Phase I/Ib trials (NCT04840589)
JQ1 BRD4/BET familyFirst-in-class BET inhibitor; limited solubilityPreclinical
CPI-0610 BRD4/BET familyFocused on hematologic cancers; ongoing trialsPhase II

Q & A

Q. What experimental models are used to evaluate ZEN-3694's antitumor activity in ER+ breast cancer?

In vitro studies utilize ER+ breast cancer cell lines (e.g., MCF-7) sensitive or resistant to CDK4/6 inhibitors (e.g., palbociclib, abemaciclib). Proliferation assays (e.g., viability via ATP quantification) and RNA sequencing are employed to assess gene expression changes (e.g., MYC, CDK6, ESR1) . In vivo models include xenografts derived from resistant cell lines to test combination therapies .

Q. How is RNA sequencing integrated into pharmacodynamic studies of this compound?

RNAseq analysis identifies differentially expressed genes in parental vs. CDK4/6 inhibitor-resistant cell lines. For example, >11,000 genes were altered in this compound-treated MCF-7 cells. Ingenuity Pathway Analysis (IPA) further maps affected canonical pathways (e.g., STAT3, IL-7/IL-8 signaling, estrogen-dependent breast cancer pathways) .

Q. What key signaling pathways are disrupted by this compound in BET-dependent oncogenesis?

this compound inhibits BET proteins from binding acetylated histones, suppressing super-enhancer-driven oncogenes (e.g., MYC, AR) . It downregulates pathways critical in ER+ breast cancer, including cyclin regulation, AMPK signaling, and EMT-related networks .

Q. How do researchers validate this compound's target engagement in preclinical studies?

HEXIM1 upregulation (a BET-dependent biomarker) is measured via qPCR or Western blot. Dose-dependent HEXIM1 increases confirm target engagement . ERα and CDK6 protein suppression in resistant cell lines further validate mechanistic effects .

Advanced Research Questions

Q. How are synergistic effects between this compound and CDK4/6 inhibitors quantified in resistant models?

Combination Index (CI) calculations (e.g., Chou-Talalay method) assess synergy. For example, this compound + abemaciclib in resistant MCF-7 cells showed CI = 0.07–0.36, indicating strong synergy. Apoptosis is quantified via Annexin-V/PI flow cytometry (e.g., 50–60% apoptosis in resistant lines) .

Q. What methodologies resolve contradictions in this compound's efficacy across CDK4/6 inhibitor combinations?

Comparative RNAseq and IPA analyses differentiate pathway modulation between abemaciclib and palbociclib combinations. For instance, this compound + abemaciclib inhibits IL-7/IL-2 and RhoGDI pathways, while palbociclib combinations show minimal effects . Protein-level validation (e.g., CDK6 suppression) clarifies mechanistic disparities .

Q. How does this compound modulate DNA repair to sensitize PARP inhibitor-resistant tumors?

this compound downregulates DNA repair genes (e.g., BRCA1/2-independent pathways), inducing synthetic lethality with talazoparib in BRCA wild-type triple-negative breast cancer (TNBC). Preclinical studies use transcriptomic profiling and clonogenic survival assays to validate synergy .

Q. What translational challenges arise when extrapolating this compound's preclinical immune modulation to clinical trials?

While this compound enhances IFN-γ secretion and T-cell cytotoxicity in vitro, clinical translation requires biomarker identification (e.g., PD-L1 status, IPRES signature suppression). Trials like NCT05422794 combine this compound with pembrolizumab and nab-paclitaxel in PD-L1-negative TNBC, embedding correlative studies to assess immune infiltration .

Q. How is AI applied to optimize this compound dosing in metastatic prostate cancer?

The CURATE.AI platform dynamically adjusts this compound + enzalutamide doses based on real-time PSA levels and toxicity data. This approach identified this compound as critical for sustained response in a stage IV prostate cancer patient, enabling personalized dosing .

Q. What strategies address this compound's variable efficacy in androgen receptor (AR)-independent prostate cancer models?

In AR-null models (e.g., PC3), this compound has limited efficacy. Researchers instead focus on AR-dependent lines (e.g., VCaP, 22Rv1) and combine this compound with AR antagonists (e.g., enzalutamide). In vivo studies use xenografts to validate tumor growth inhibition and GR suppression in enzalutamide-resistant models .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate RNAseq findings with functional assays (e.g., siRNA knockdown of CDK6 to confirm re-sensitization to CDK4/6 inhibitors) .
  • Experimental Design : Use isogenic cell line pairs (parental vs. resistant) to isolate resistance mechanisms. Include dose-response matrices for combination therapies .
  • Biomarker Development : Prioritize HEXIM1, MYC, and ERα as pharmacodynamic markers. In immuno-oncology trials, track IFN-γ levels and TIL infiltration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.